2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-4,10,12-13,16H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMIDTPPRAWBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)C3=CC=CC=C3Br)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields the desired sulfonamide compound. The reaction conditions often include the use of N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Saturation Effects : The octahydro configuration in the target compound likely enhances metabolic stability compared to dihydro analogs, which are more prone to oxidation .
- Halogen Position : Bromine at the benzene ring (target) versus bromoethyl side chains (5a) may alter electronic properties and steric interactions with biological targets .
Antibacterial Activity
- Compound 5a : Exhibited IC50 values of 9.22±0.70 μg/mL against E. coli and 9.66±0.33 μg/mL against S. typhi, comparable to ciprofloxacin (8.01±0.12 μg/mL) .
- Parent Sulfonamide 3: Inactive against S. typhi and P. aeruginosa but weakly active against E. coli .
- Target Compound : Predicted to show enhanced activity due to bromine’s electronegativity and the octahydro group’s stability, though empirical data are lacking.
Enzyme Inhibition
- Compound 5c (3-phenylpropyl derivative) : Showed moderate lipoxygenase inhibition, while most analogs were inactive .
Anti-Diabetic Potential
Biological Activity
2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anti-inflammatory, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the octahydro-1,4-benzodioxin moiety may contribute to its pharmacological profile.
1. Anti-inflammatory Activity
Research indicates that sulfonamides can exhibit significant anti-inflammatory effects. For instance, a study on related sulfonamide derivatives showed that certain compounds inhibited carrageenan-induced edema in rat models with efficacy rates up to 94.69% at specific time intervals .
Table 1: Anti-inflammatory Efficacy of Related Compounds
| Compound | Efficacy (%) | Time (h) |
|---|---|---|
| Compound 4a | 94.69 | 1 |
| Compound 4c | 89.66 | 2 |
| Compound 4b | 87.83 | 3 |
2. Antimicrobial Activity
The antimicrobial potential of sulfonamides is well-documented. In vitro studies have demonstrated that derivatives of benzenesulfonamide exhibit varying degrees of activity against common pathogens.
Table 2: Antimicrobial Efficacy (MIC in mg/mL)
| Compound | Target Organism | MIC |
|---|---|---|
| Compound 4d | E. coli | 6.72 |
| Compound 4h | S. aureus | 6.63 |
| Compound 4a | P. aeruginosa | 6.67 |
| Compound 4e | C. albicans | 6.63 |
These findings suggest that modifications in the chemical structure can enhance antimicrobial properties against specific bacteria and fungi.
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Some studies indicate that certain sulfonamide derivatives possess comparable antioxidant activities to well-known antioxidants like Vitamin C .
Table 3: Antioxidant Activity Comparison
| Compound | IC50 (mg/mL) | Comparison |
|---|---|---|
| Compound 4e | 0.3287 | Comparable to Vitamin C (0.2090) |
Case Studies
A notable case study involved the synthesis and evaluation of several new benzenesulfonamide derivatives, including those similar to the target compound. The study highlighted their potential as anti-inflammatory agents and their effectiveness against various microbial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
